Naphthalen-2-ylmethanesulfonyl Chloride
Description
Naphthalen-2-ylmethanesulfonyl chloride (CAS: 161448-78-8) is a sulfonyl chloride derivative featuring a methanesulfonyl group (-SO₂Cl) attached to the 2-position of a naphthalene ring via a methylene (-CH₂-) bridge. Its molecular formula is C₁₁H₉ClO₂S, with a molecular weight of 240.71 g/mol . This compound is used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, due to its electrophilic sulfonyl chloride group. It is commercially available through suppliers like American Elements and requires careful handling due to its reactivity with nucleophiles and moisture .
Structure
2D Structure
Properties
IUPAC Name |
naphthalen-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVZZODQMXUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-78-8 | |
| Record name | naphthalen-2-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation Step
The sulfonation of 2-methylnaphthalene introduces a sulfonic acid group (-SOH) to the methyl-substituted aromatic system. While sulfonation typically targets the aromatic ring, the presence of the methyl group as an activating ortho/para-directing substituent may influence regioselectivity. Under controlled conditions (e.g., concentrated sulfuric acid at 80–100°C), sulfonation occurs preferentially at the 1-position relative to the methyl group, yielding 2-methylnaphthalene-1-sulfonic acid. However, achieving sulfonation directly on the methyl side chain remains challenging due to the stability of the aromatic intermediate.
Chlorination Step
The resultant sulfonic acid is subsequently converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl) or phosphorus oxychloride (POCl) . For example, heating 2-methylnaphthalene-1-sulfonic acid with excess SOCl at reflux (70–80°C) for 4–6 hours produces Naphthalen-2-ylmethanesulfonyl chloride. This method mirrors the synthesis of methanesulfonyl chloride from methanesulfonic acid, with yields exceeding 85% under optimized conditions.
Table 1: Sulfonation-Chlorination Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Sulfonation Agent | HSO (conc.) |
| Temperature | 80–100°C |
| Chlorinating Agent | SOCl or POCl |
| Reaction Time | 4–6 hours |
| Yield | 80–90% |
Radical-Mediated Reaction of 2-Methylnaphthalene with Sulfuryl Chloride
Inspired by the synthesis of methanesulfonyl chloride from methane and sulfuryl chloride, this method employs a radical-initiated reaction between 2-methylnaphthalene and sulfuryl chloride (SOCl) . The methyl group in 2-methylnaphthalene undergoes hydrogen abstraction by chlorine radicals, forming a methyl radical that reacts with SOCl to yield the sulfonyl chloride.
Reaction Mechanism:
Key advantages include minimal byproduct formation and compatibility with non-polar solvents like carbon tetrachloride. However, radical recombination side reactions may reduce yields, necessitating stringent temperature control (40–60°C) and initiators such as azobisisobutyronitrile (AIBN).
Oxidation of 2-Naphthylmethyl Thiol to Sulfonic Acid and Subsequent Chlorination
Thiol Synthesis
2-Naphthylmethyl thiol is synthesized via nucleophilic substitution of 2-naphthylmethyl chloride with thiourea, followed by alkaline hydrolysis:
Oxidation to Sulfonic Acid
The thiol is oxidized to 2-naphthylmethanesulfonic acid using hydrogen peroxide (HO) in acidic media:
Chlorination
Treatment with SOCl at reflux converts the sulfonic acid to the target sulfonyl chloride, analogous to methanesulfonyl chloride synthesis. This three-step sequence offers high purity (>95%) but requires careful handling of malodorous thiol intermediates.
Chlorination of Sodium 2-Naphthylmethanesulfonate
Direct chlorination of sodium 2-naphthylmethanesulfonate with POCl or phosgene (COCl) provides a streamlined route. For instance, refluxing the sulfonate salt with POCl in chloroform at 90°C for 9 hours achieves a 95.8% yield, mirroring the synthesis of naphthalene-2-sulfonyl chloride.
Reaction Equation:
This method benefits from commercial availability of sulfonate salts and scalability, though POCl’s toxicity demands rigorous safety protocols.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Yield | Scalability | Safety Concerns |
|---|---|---|---|
| Sulfonation-Chlorination | 80–90% | High | Corrosive reagents |
| Radical-Mediated | 70–85% | Moderate | Radical instability |
| Thiol Oxidation | 75–90% | Low | Thiol handling |
| Sulfonate Chlorination | 90–96% | High | POCl toxicity |
The sulfonate chlorination route offers the highest yield and scalability, making it industrially favorable. Conversely, the thiol oxidation method, while efficient, is less practical due to intermediate volatility.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Synthetic Applications
Naphthalen-2-ylmethanesulfonyl chloride is primarily employed as a reagent in organic synthesis. Its sulfonyl chloride group is highly reactive, making it an excellent building block for the preparation of various organosulfur compounds.
Synthesis of Sulfonamides
One of the notable applications of this compound is in the synthesis of sulfonamides. The compound reacts with amines to form sulfonamide derivatives, which are essential in medicinal chemistry for their antibacterial properties. For instance, a study demonstrated the reaction of this compound with benzylamine to produce the corresponding sulfonamide with high yield and purity .
| Reaction | Conditions | Yield |
|---|---|---|
| This compound + Benzylamine | CHCl, RT | 93% |
Formation of Thiosulfonates
The compound can also be utilized to create thiosulfonates through reactions with thiols. These thiosulfonates serve as intermediates in the synthesis of more complex organosulfur compounds, which have applications in pharmaceuticals and agrochemicals .
| Reaction | Conditions | Yield |
|---|---|---|
| This compound + Thiol | DMF, Ice bath | 91% |
Industrial Applications
Beyond laboratory synthesis, this compound finds applications in various industrial processes.
Catalysis
The compound acts as a catalyst in Friedel-Crafts reactions, facilitating the sulfonylation of aromatic compounds. This application is significant in producing sulfonated derivatives used in dyes and detergents .
Material Science
In material science, this compound is explored for its potential use in additive manufacturing and as a component in battery materials due to its unique chemical structure that contributes to improved electrical properties .
Case Study 1: Pharmaceutical Applications
A research study focused on the synthesis of novel sulfonamide derivatives using this compound showed promising results in terms of antibacterial activity against various strains of bacteria. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Environmental Chemistry
Another study investigated the use of this compound in environmental applications, particularly in the degradation of pollutants through sulfonation reactions. The findings indicated that the compound could enhance the breakdown of certain organic pollutants, thus contributing to environmental remediation efforts .
Mechanism of Action
The mechanism of action of naphthalen-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in many synthetic applications .
Comparison with Similar Compounds
2-Naphthalenesulfonyl Chloride
- CAS : 93-11-8
- Molecular Formula : C₁₀H₇ClO₂S
- Molecular Weight : 226.68 g/mol
- Structure : The sulfonyl chloride group (-SO₂Cl) is directly attached to the naphthalene ring at the 2-position, lacking the methylene bridge present in the methanesulfonyl analog .
- Physical Properties : Melting point of 74–78°C , higher volatility compared to the methanesulfonyl variant due to lower molecular weight.
- Synthesis : Produced via sulfonation of naphthalene with chlorosulfonic acid, followed by chlorination .
- Applications: Used as a curing agent for acid-resistant phenolic resins and in dye synthesis .
- Key Differences :
6-Chloro-2-naphthalenesulfonyl Chloride
- CAS : 102153-63-9
- Molecular Formula : C₁₀H₆Cl₂O₂S
- Molecular Weight : 261.13 g/mol
- Structure : Features an additional chlorine substituent at the 6-position of the naphthalene ring, alongside the sulfonyl chloride group at the 2-position .
- Synthesis : Derived from sulfonation and chlorination of naphthalene derivatives, requiring inert gas handling due to sensitivity .
- Applications : Intermediate in pharmaceuticals and agrochemicals, where halogenation enhances biological activity .
- Key Differences: The chloro substituent introduces steric and electronic effects, reducing reactivity compared to non-halogenated analogs. Higher molecular weight and halogen content may improve thermal stability .
Naphthalen-1-ylmethanesulfonyl Chloride
- Structure : Sulfonyl chloride group attached via a methylene bridge to the 1-position of naphthalene.
- Limited commercial availability compared to the 2-isomer, as 2-substituted naphthalenes are generally more stable .
Comparative Data Table
Q & A
Advanced Research Question
- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during nucleophilic substitution.
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-couplings with BINAP ligands to control stereochemistry .
- Analytical Validation : Confirm enantiopurity via HPLC with chiral columns (e.g., Chiralpak IA) and correlate optical rotation with computed CD spectra .
How should researchers design in vivo toxicokinetic studies for this compound metabolites?
Advanced Research Question
- Dosing Regimens : Administer compound via oral gavage (rodents) at sublethal doses (e.g., 10–100 mg/kg) based on LD50 extrapolations .
- Sampling : Collect blood/tissue at timed intervals for LC-MS/MS analysis of sulfonic acid metabolites.
- Data Modeling : Apply compartmental pharmacokinetic models (e.g., NONMEM) to estimate clearance rates and bioaccumulation risks .
What experimental protocols mitigate artifacts in spectroscopic characterization of this compound?
Basic Research Question
- FTIR : Use dry KBr pellets to avoid moisture-induced hydrolysis. Assign SO₂ asymmetric/symmetric stretches (1350–1150 cm⁻¹) and confirm via DFT vibrational frequency calculations .
- NMR : Acquire ¹H/¹³C spectra in deuterated DMSO-d6 to stabilize reactive intermediates. Compare DEPT-135 data with predicted shifts (e.g., ChemDraw NMR simulation).
How can researchers reconcile discrepancies between computational predictions and experimental reactivity of this compound?
Advanced Research Question
- Error Analysis : Check functional suitability (e.g., B3LYP vs. M06-2X for non-covalent interactions) .
- Solvent Effects : Re-run calculations with explicit solvent molecules (e.g., water/chloroform clusters) instead of continuum models.
- Kinetic Control : Use transition state theory (TST) to compare activation energies with Arrhenius plots from temperature-dependent kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
